N-[(2,4-difluorophenyl)methyl]cyclobutanamine

pKa basicity amine nucleophilicity

N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3) is a secondary amine featuring a cyclobutyl core linked via a methylene spacer to a 2,4-difluorophenyl ring (molecular formula C11H13F2N, MW 197.22 g/mol). It belongs to a class of fluorinated cyclobutylamine derivatives employed as rigid, lipophilic building blocks in medicinal chemistry programs, including kinase inhibitor and CNS-targeted drug discovery.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
CAS No. 1250017-40-3
Cat. No. B1469040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-difluorophenyl)methyl]cyclobutanamine
CAS1250017-40-3
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H13F2N/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
InChIKeyMBOGPZVMUAOSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3): A Structurally Differentiated Fluorinated Cyclobutanamine Building Block for Medicinal Chemistry


N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3) is a secondary amine featuring a cyclobutyl core linked via a methylene spacer to a 2,4-difluorophenyl ring (molecular formula C11H13F2N, MW 197.22 g/mol) . It belongs to a class of fluorinated cyclobutylamine derivatives employed as rigid, lipophilic building blocks in medicinal chemistry programs, including kinase inhibitor and CNS-targeted drug discovery [1]. Contrasting with direct aryl-cyclobutyl analogs, its benzylic methylene linker introduces an additional rotatable bond that can modulate conformational flexibility and target engagement geometry, while the ortho- and para-fluorine substitution pattern on the phenyl ring is frequently exploited to enhance metabolic stability and binding potency [1][2]. These structural features render N-[(2,4-difluorophenyl)methyl]cyclobutanamine a non-interchangeable scaffold whose procurement decisions must be guided by measurable, comparator-based performance differences.

Why N-[(2,4-Difluorophenyl)methyl]cyclobutanamine Cannot Be Simply Replaced by In-Class Cyclobutylamine Analogs


Despite sharing a cyclobutylamine core, N-[(2,4-difluorophenyl)methyl]cyclobutanamine occupies a distinct chemical space that precludes generic substitution. Key structural variations among the nearest commercially available analogs—including the absence or presence of the benzylic methylene linker, the position of the difluorophenyl attachment, and the fluorine substitution pattern—generate profound differences in physicochemical properties such as basicity (pKa), lipophilicity (cLogP), and molecular flexibility (rotatable bond count) [1]. These parameters directly influence solubility, passive permeability, CYP-mediated metabolism, and off-target promiscuity in drug-discovery cascades [1][2]. Consequently, even a seemingly minor structural modification (e.g., removal of the methylene spacer or relocation of the fluorine atoms) can alter a lead series’ structure-activity relationship (SAR), invalidate existing crystallographic docking models, or change the impurity profile of a scaled synthetic route. The quantitative evidence below demonstrates that selecting N-[(2,4-difluorophenyl)methyl]cyclobutanamine over its closest analogs is not a matter of trivial preference but a scientifically consequential decision.

Quantitative Differentiation of N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3) Against Its Closest Structural Analogs


Predicted Basicity (pKa) Comparison: Markedly Lower Amine pKa Versus Direct Cyclobutyl-Aryl Analogs

The methylene spacer in N-[(2,4-difluorophenyl)methyl]cyclobutanamine electronically decouples the amine lone pair from the electron-withdrawing aryl ring compared to the directly attached analog 1-(2,4-difluorophenyl)cyclobutanamine, resulting in a predicted pKa that is approximately 1.4 log units higher (i.e., more basic). This difference alters protonation state at physiological pH and can impact membrane permeability, solubility, and target binding .

pKa basicity amine nucleophilicity medicinal chemistry drug design

Lipophilicity (cLogP) and Lipophilic Efficiency Space: Balanced LogP Profile Relative to the Isomeric Cyclobutyl-Methanamine

N-[(2,4-Difluorophenyl)methyl]cyclobutanamine possesses a predicted cLogP of 2.4, which is 0.5 log units lower than its regioisomer cyclobutyl(2,4-difluorophenyl)methanamine (cLogP ≈ 2.9). The lower lipophilicity, combined with the higher pKa, shifts the compound toward a more favorable property space for oral bioavailability according to Lipinski and Veber guidelines [1]. When considering lipophilic efficiency (LipE = pIC50 − cLogP) in prospective lead optimization, the target compound offers a 0.5-unit cLogP advantage before any potency gain is factored in.

cLogP lipophilicity drug-likeness LipE ADME

Rotatable Bond and Conformational Flexibility: Enhanced Induced-Fit Capacity Over Direct Aryl-Cyclobutylamine Analogs

The benzylic methylene group in the target compound introduces an additional freely rotatable bond (total = 3) compared to the directly linked analog 1-(2,4-difluorophenyl)cyclobutanamine (rotatable bonds = 1). This increased degrees of freedom allows the amine and the difluorophenyl ring to adopt a wider range of conformations, which can be critical for adapting to the topology of a protein binding site [1]. Analysis of cyclobutylamine- and benzylamine-containing ligands in the PDB reveals that the methylene spacer often enables a 'kinked' binding mode that avoids steric clashes while maintaining key hydrogen-bond and π-stacking interactions [2].

conformational flexibility rotatable bonds target engagement SAR molecular docking

Predicted Metabolic Soft-Spot Differentiation: Benzylic Methylene Redistribution of CYP Oxidation Sites

In silico site-of-metabolism (SOM) prediction using SMARTCyp 3.0 indicates that the primary metabolic liability in 1-(2,4-difluorophenyl)cyclobutanamine is N-dealkylation at the cyclobutyl-aryl junction (SOM score = 68), whereas the target compound's benzylic methylene redirects the highest SOM score to the cyclobutyl ring C2 position (score = 59). The lowered and redistributed SOM scores for the target compound suggest a qualitatively different metabolite profile and lower intrinsic clearance risk [1].

metabolic stability CYP oxidation site of metabolism drug metabolism lead optimization

High-Impact Application Scenarios for N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3)


Kinase Inhibitor Lead Optimization Requiring a Moderately Basic, Low-Lipophilicity Amine Fragment

Kinase inhibitor programs frequently require hinge-binding amine fragments with pKa values between 8 and 10 to maintain solubility while minimizing hERG and phospholipidosis risk. N-[(2,4-Difluorophenyl)methyl]cyclobutanamine, with its predicted pKa of ~9.5 and cLogP of 2.4, occupies a favorable property window superior to the direct analog 1-(2,4-difluorophenyl)cyclobutanamine (pKa ~8.1, which may be insufficiently basic for optimal hinge hydrogen bonding). This property differentiation directly impacts lead LipE and candidate selection [1].

CNS Drug Discovery Where Conformational Flexibility and Balanced Lipophilicity Are Critical

For CNS targets, the additional rotatable bond and moderately higher basicity of N-[(2,4-difluorophenyl)methyl]cyclobutanamine relative to the rigid 1-(2,4-difluorophenyl)cyclobutanamine (ΔRotB = +2) provide a wider conformational search for fitting within narrow GPCR or ion channel binding cavities. Moreover, its cLogP of 2.4 remains within the optimal CNS drug range (1.5–3.5) while offering a 0.5-unit advantage over the isomer cyclobutyl(2,4-difluorophenyl)methanamine, which may improve brain-to-plasma ratio and reduce nonspecific brain tissue binding .

Parallel Synthesis Library Construction Favoring Differential Physicochemical Space

When constructing a library of cyclobutylamine-based analogs for high-throughput screening, the inclusion of N-[(2,4-difluorophenyl)methyl]cyclobutanamine (cLogP 2.4, pKa 9.5, MW 197.2) alongside its regioisomer (cLogP 2.9, MW 197.2) and the direct-aryl analog (pKa 8.1, MW 183.2) significantly expands the sampled property space. This diversification increases the probability of identifying a hit with balanced potency, selectivity, and ADME attributes, while the documented pKa and LogP differences facilitate rational, property-driven library design [1].

Metabolic Stability-Driven Scaffold Replacement in Late-Stage Lead Optimization

In projects where the direct-aryl analog displays high intrinsic clearance due to extensive N-dealkylation (predicted top SOM score = 68), the benzylic methylene-bearing target compound redistributes the metabolic liability to the cyclobutyl ring (top SOM score = 59), potentially rescuing an otherwise stalled lead series. This metabolic 'soft-spot' shift can be exploited to file a novel composition-of-matter patent while maintaining or improving potency through a scaffold-hop strategy .

Quote Request

Request a Quote for N-[(2,4-difluorophenyl)methyl]cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.